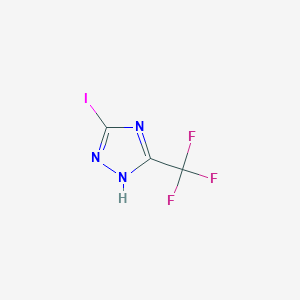

4-(Trifluoromethyl)piperidin-1-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Trifluoromethyl)piperidin-1-amine dihydrochloride is a chemical compound with the CAS Number: 1909319-83-0 . It has a molecular weight of 241.08 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11F3N2.2ClH/c7-6(8,9)5-1-3-11(10)4-2-5;;/h5H,1-4,10H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.08 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación

Structural and Computational Study of Piperidine Hydrates

A structural and computational study on hydrates of substituted piperidines, including 4-methylpiperidine and 4-chloropiperidine, utilized X-ray crystallography and quantum chemistry. This research indicates how piperidine ring substitution affects the number and types of hydrates formed, contributing to our understanding of molecular interactions and crystal formation in these compounds (Socha et al., 2021).

Protective Strategy for Sensitive Secondary Amines

Research on the application of aryl triazene as a protecting group for sensitive secondary amines, such as 4-piperidone, highlights the compatibility of the protected amine with various chemical conditions. This study showcases the importance of protective strategies in the synthesis of complex organic molecules (Lazny et al., 1999).

Gold Catalysis in Piperidin-4-ones Synthesis

An efficient synthesis of piperidin-4-ones from secondary amines via gold catalysis demonstrates the value of catalytic processes in the formation of synthetically valuable compounds. This method highlights the role of gold catalysis in enhancing selectivity and efficiency in organic synthesis (Cui et al., 2009).

Michael Addition Polymerizations of Trifunctional Amines

The study of Michael addition polymerizations of trifunctional amines with diacrylamides, including 4-aminomethyl piperidine, provides insights into polymer chemistry, demonstrating how these reactions lead to novel poly(amido amine)s. This research contributes to the development of new materials with potential applications in various industries (Wang et al., 2005).

Kinetic Resolution of Piperidine Atropisomers

The enzymatic kinetic resolution of piperidine atropisomers for the synthesis of key intermediates in pharmaceutical compounds illustrates the intersection of biocatalysis and organic synthesis. This approach demonstrates the potential for highly selective and efficient synthesis methods in drug development (Morgan et al., 2000).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-(trifluoromethyl)piperidin-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-1-3-11(10)4-2-5;;/h5H,1-4,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBRNUATGQDUPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-(2-Hydroxy-5-methylbenzoyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2876083.png)

![2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2876088.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2876089.png)

![Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2876091.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2876097.png)

![4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride](/img/structure/B2876101.png)